![molecular formula C20H15BrN2O4 B3846140 ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate](/img/structure/B3846140.png)
ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate
Overview
Description
Ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate is a chemical compound that belongs to the family of quinolinecarboxylates. It has been widely used in scientific research for various purposes, including drug discovery, molecular biology, and biochemistry.
Mechanism of Action
Ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process in the presence of ROS. This process leads to the formation of a highly fluorescent product, which can be detected using fluorescence spectroscopy. As a photosensitizer, ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate generates singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate has been shown to have antioxidant properties by scavenging ROS in vitro. In addition, it has been shown to induce cell death in cancer cells through the generation of singlet oxygen upon irradiation with light. However, its effects on normal cells and tissues have not been extensively studied.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate in lab experiments include its high selectivity and sensitivity for the detection of ROS, its ability to induce cell death in cancer cells upon irradiation with light, and its versatility as a building block for the synthesis of various biologically active compounds. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate in scientific research. These include:
1. Development of new fluorescent probes based on ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate for the detection of other reactive species, such as nitrogen species and sulfur species.
2. Investigation of the potential of ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate as a photosensitizer for the treatment of other diseases, such as bacterial infections and viral infections.
3. Study of the mechanism of action of ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate in normal cells and tissues to determine its potential toxicity and side effects.
4. Synthesis of new biologically active compounds based on ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases.
In conclusion, ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate is a versatile chemical compound that has been widely used in scientific research for various purposes. Its potential as a fluorescent probe and a photosensitizer for the treatment of cancer and other diseases makes it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
Ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used as a photosensitizer for the photodynamic therapy of cancer. In addition, it has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents and anti-inflammatory drugs.
properties
IUPAC Name |
ethyl 6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-2-27-20(24)18-12-15(22-19-10-6-14(21)11-17(18)19)7-3-13-4-8-16(9-5-13)23(25)26/h3-12H,2H2,1H3/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUBGJKJLKUEIY-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




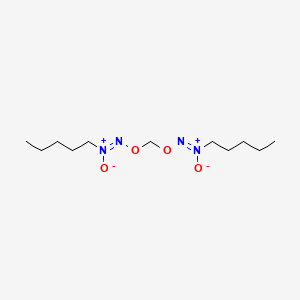
![2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)



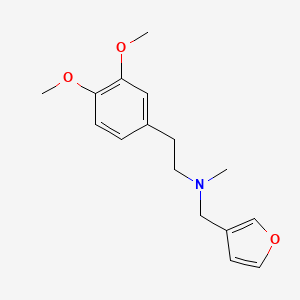
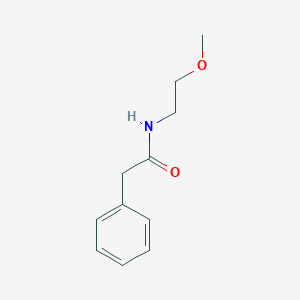
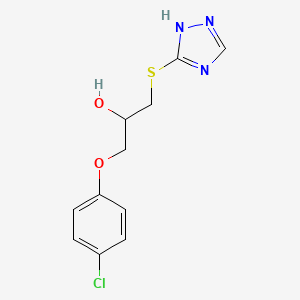
acetate](/img/structure/B3846122.png)
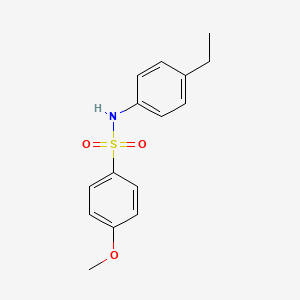
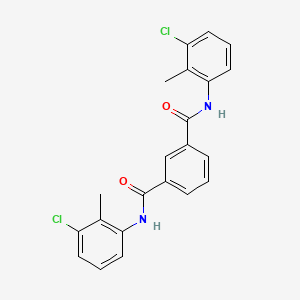
![[1-(2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B3846135.png)
